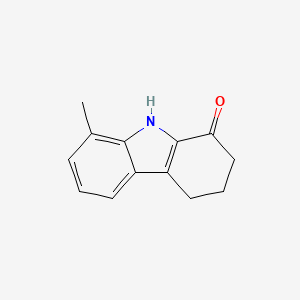
8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
Overview
Description
8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a heterocyclic compound with the molecular formula C₁₃H₁₃NO. It is a derivative of carbazole, characterized by the presence of a methyl group at the 8th position and a ketone group at the 1st position of the tetrahydrocarbazole ring system.
Preparation Methods
The synthesis of 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the Fischer indole synthesis. This method includes the reaction of substituted phenylhydrazines with cyclohexanone under acidic conditions. For instance, the preparation can be carried out by heating phenylhydrazone with sulfuric acid in acetonitrile, followed by refluxing for several hours . The product is then isolated and purified through crystallization.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity. The choice of solvents, catalysts, and reaction conditions can be adjusted to meet industrial requirements.
Chemical Reactions Analysis
8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide, organic hydroperoxides, or selenium dioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced carbazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with selenium dioxide can yield 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione .
Scientific Research Applications
8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic agents. Researchers are exploring its use in developing new therapeutic agents.
Materials Science: The unique structural features of this compound make it a candidate for the development of organic semiconductors and other advanced materials.
Biological Studies: Its biological activity is being studied to understand its interactions with various biological targets and pathways.
Mechanism of Action
The mechanism of action of 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one can be compared with other similar compounds, such as:
9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: This compound differs by the position of the methyl group, which can influence its chemical reactivity and biological activity.
2,3,4,9-Tetrahydro-1H-carbazol-1-one: Lacks the methyl group, which may result in different chemical and biological properties.
Properties
IUPAC Name |
8-methyl-2,3,4,9-tetrahydrocarbazol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-8-4-2-5-9-10-6-3-7-11(15)13(10)14-12(8)9/h2,4-5,14H,3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXBAASANSTUBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)C(=O)CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401254509 | |
| Record name | 2,3,4,9-Tetrahydro-8-methyl-1H-carbazol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401254509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3449-50-1 | |
| Record name | 2,3,4,9-Tetrahydro-8-methyl-1H-carbazol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3449-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,9-Tetrahydro-8-methyl-1H-carbazol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401254509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the key structural features of 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one?
A1: this compound is a carbazole derivative with a distinct non-planar structure. [, ] The molecule consists of a benzene ring fused to a pyrrole ring, forming the carbazole core. This core also includes a cyclohexenone ring. Key structural features include:
- Non-planar carbazole unit: The carbazole unit is not perfectly flat. []
- Specific dihedral angles: The pyrrole ring exhibits distinct angles relative to both the benzene and furan rings. []
- Cyclohexenone conformation: The cyclohexenone ring adopts a half-chair conformation. []
- Intermolecular hydrogen bonding: The molecule engages in N—H⋯O hydrogen bonding, leading to the formation of R 2 2(10) ring motifs within the crystal structure. []
Q2: How does the crystal structure of this compound influence its potential interactions?
A2: The crystal structure provides insights into potential molecular interactions. The presence of N—H⋯O hydrogen bonds suggests possibilities for interactions with other molecules containing hydrogen bond acceptors or donors. [] These interactions could be crucial for potential biological activity or influence the compound's physical properties. Additionally, the observed C—H⋯π interactions involving the benzene ring highlight potential areas for further intermolecular interactions. [] Understanding these structural characteristics is essential for exploring the compound's potential applications in various fields.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



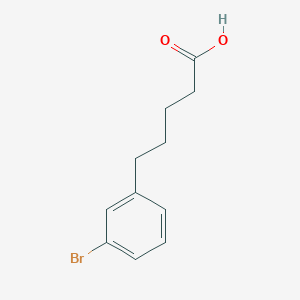
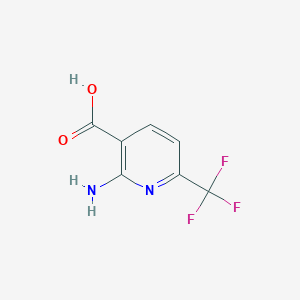
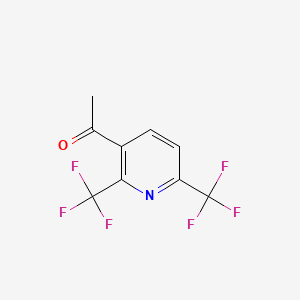




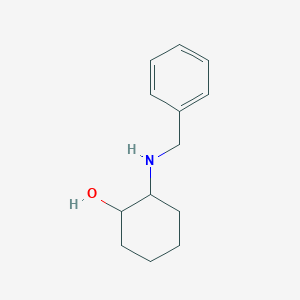

![2-Bromo-6-methylbenzo[d]thiazole](/img/structure/B1279625.png)



